N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 1,1-dioxido-2,3-dihydrothiophene moiety and a 3,4-dimethoxybenzamide group, making it a versatile molecule for diverse applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-7,10H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHXMBETWDTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3-dihydrothiophene-1,1-dioxide under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of the dioxido-dihydrothiophene and dimethoxybenzamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiophene ring with a dioxido group and a benzamide core substituted with methoxy groups. Its molecular formula is with a molecular weight of approximately 337.37 g/mol. The presence of the thiophene moiety is critical for its biological activity, as it can interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the following key steps:
- Formation of the Benzamide Core : The process begins with the synthesis of 3,4-dimethoxybenzoic acid, which is converted to its acid chloride using thionyl chloride.
- Introduction of the Thiophene Moiety : The acid chloride is reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| A549 (Lung Cancer) | 15.73 | 72 |
| MCF7 (Breast Cancer) | 11.20 | 72 |
| HeLa (Cervical Cancer) | 27.66 | 72 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Pathways : It may interfere with key signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several studies have investigated the biological activity of related compounds featuring similar structural motifs:
- Study on Oxadiazole Derivatives : A study evaluated oxadiazole derivatives with thiophene functionalities for their anticancer activities and found that compounds with similar structural features exhibited synergistic effects against cancer cells .
- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with targets involved in cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
